molecular formula C16H21N3O2 B2737691 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380067-27-4

2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2737691
CAS No.: 2380067-27-4
M. Wt: 287.363
InChI Key: GNLNYMIAPFJHPS-UHFFFAOYSA-N
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Description

2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a heterocyclic compound that features a unique combination of pyridine, piperidine, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-methylpyridine derivative, which is then reacted with piperidine to form the piperidinylmethyl intermediate. This intermediate is subsequently coupled with an oxazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-7-16(4-5-17-13)21-10-14-3-2-6-19(8-14)9-15-11-20-12-18-15/h4-5,7,11-12,14H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLNYMIAPFJHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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